[4-(4-Chlorophenyl)morpholin-2-yl]methanamine
Overview
Description
[4-(4-Chlorophenyl)morpholin-2-yl]methanamine is an organic compound with the molecular formula C11H15ClN2O It is characterized by the presence of a morpholine ring substituted with a 4-chlorophenyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Chlorophenyl)morpholin-2-yl]methanamine typically involves the reaction of 4-chlorobenzaldehyde with morpholine in the presence of a reducing agent. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. Common reducing agents used in this process include sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic hydrogenation techniques can also be employed to achieve large-scale synthesis. The reaction parameters, such as temperature, pressure, and catalyst type, are optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
[4-(4-Chlorophenyl)morpholin-2-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of secondary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, [4-(4-Chlorophenyl)morpholin-2-yl]methanamine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is investigated for its potential as a pharmacophore in drug design. The presence of the morpholine ring and chlorophenyl group can enhance the binding affinity and selectivity of the compound towards specific biological targets, making it a valuable scaffold for the development of new therapeutic agents .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It has been studied for its activity against various diseases, including cancer and neurological disorders. The compound’s ability to interact with specific molecular targets makes it a promising candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and intermediates. Its unique chemical properties make it suitable for use in the synthesis of agrochemicals, dyes, and other industrial products .
Mechanism of Action
The mechanism of action of [4-(4-Chlorophenyl)morpholin-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The presence of the morpholine ring and chlorophenyl group enhances the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Similar Compounds
[4-(4-Fluorobenzyl)morpholin-2-yl]methylamine: Similar structure with a fluorobenzyl group instead of a chlorophenyl group.
[4-(3,5-Dimethylphenyl)morpholin-2-yl]methanamine: Contains a dimethylphenyl group instead of a chlorophenyl group.
Uniqueness
The uniqueness of [4-(4-Chlorophenyl)morpholin-2-yl]methanamine lies in the presence of the chlorophenyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[4-(4-chlorophenyl)morpholin-2-yl]methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c12-9-1-3-10(4-2-9)14-5-6-15-11(7-13)8-14/h1-4,11H,5-8,13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUUSDGWHWVEGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=CC=C(C=C2)Cl)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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